molecular formula C9H16ClNO2 B2401147 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride CAS No. 2228576-04-1

2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride

Cat. No.: B2401147
CAS No.: 2228576-04-1
M. Wt: 205.68
InChI Key: PWRICXZXPCPMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro[2.5]octane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring system can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a substitution reaction, where a suitable acylating agent reacts with the spirocyclic intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid
  • 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid hydrochloride

Uniqueness

2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where it can serve as a versatile intermediate or active compound.

Properties

IUPAC Name

2-(4-azaspiro[2.5]octan-7-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)5-7-1-4-10-9(6-7)2-3-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRICXZXPCPMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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